molecular formula C21H29N5O5S B2865845 N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872724-45-3

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2865845
CAS No.: 872724-45-3
M. Wt: 463.55
InChI Key: NGUXJOOXRLGIRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring:

  • A 1H-imidazole ring substituted at the 1-position with a 3-aminopropyl chain.
  • An oxalamide linker bridging two functional groups: the imidazole-propyl moiety and a 1,3-oxazinan-2-ylmethyl group.
  • N-alkylation for imidazole functionalization (similar to ’s N-alkylation steps for benzimidazole derivatives) .
  • Sulfonylation of the oxazinan ring using 2,5-dimethylbenzenesulfonyl chloride.
  • Oxalamide coupling via carbodiimide-mediated reactions (e.g., CDI, as used in for cyclization) .

Properties

IUPAC Name

N'-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O5S/c1-16-5-6-17(2)18(13-16)32(29,30)26-10-4-12-31-19(26)14-24-21(28)20(27)23-7-3-9-25-11-8-22-15-25/h5-6,8,11,13,15,19H,3-4,7,9-10,12,14H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUXJOOXRLGIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article provides an overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₉H₂₄N₅O₅S
Molecular Weight453.5 g/mol
CAS Number872724-45-3

The structure includes an imidazole ring, an oxazinan ring, and a sulfonyl group, which are critical for its biological interactions .

Preliminary studies suggest that this compound may act as a modulator of beta-3 adrenergic receptors . This receptor is implicated in metabolic regulation and obesity treatment. Compounds targeting this receptor can influence lipolysis and energy expenditure, making them potential candidates for obesity management .

In Vitro Studies

In vitro assays have indicated that this compound exhibits selective activity against certain biological targets. For instance:

  • Carbonic Anhydrase Inhibition : Related compounds have shown inhibitory effects on carbonic anhydrase II (hCA II), with inhibition constants ranging from 57.7 to 98.2 µM. This suggests that similar derivatives may also possess noteworthy inhibitory properties against this enzyme .

Pharmacological Profiles

The compound's pharmacokinetic properties are essential for understanding its therapeutic potential:

  • Absorption : Investigations into ADME (Absorption, Distribution, Metabolism, Excretion) profiles are ongoing to elucidate how effectively the compound is absorbed in biological systems.
  • Binding Affinity : Studies involving binding affinity assays with beta-3 adrenergic receptors are crucial for determining the compound's efficacy as a therapeutic agent .

Case Studies and Research Findings

Several studies have contributed to our understanding of imidazole-containing compounds and their biological activities:

  • Antitumor Activity : Research has indicated that imidazole derivatives exhibit antitumor properties by inhibiting specific enzymes involved in cancer progression. For example, Farnesyltransferase inhibitors (FTIs), which include imidazole derivatives, have shown promising results in preclinical studies against various cancer cell lines .
  • Antimicrobial Properties : Imidazole derivatives have been evaluated for their antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Certain derivatives displayed significant antimicrobial effects, highlighting the potential of imidazole-based compounds in treating infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its hybrid design, combining imidazole, sulfonyl-oxazinan, and oxalamide motifs. Below is a comparative analysis with analogous molecules from the literature:

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Reported Properties Reference
Target Compound Imidazole-oxalamide-oxazinan 3-(1H-imidazol-1-yl)propyl, 3-((2,5-dimethylphenyl)sulfonyl) High steric bulk; potential protease inhibition (inferred from sulfonamide groups) N/A
7k () Pyrimido[4,5-d]pyrimidin-2-one 6-methylpyridin-3-yl, azetidine-carboxamide Anticancer activity (kinase inhibition)
1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one (4) () Benzimidazolone Isopropyl, methyl Antimicrobial activity; synthesized via CDI cyclization
3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane () Nitroimidazole-epoxide Epoxypropane Intermediate for antiparasitic agents

Key Observations:

Imidazole Derivatives: The target compound’s imidazole-propyl chain contrasts with ’s benzimidazolone derivatives, which exhibit antimicrobial activity . Unlike ’s pyrimido-pyrimidinone core (kinase-targeting), the target molecule’s sulfonyl-oxazinan group may confer selectivity for sulfonamide-binding enzymes (e.g., carbonic anhydrases) .

Sulfonamide-Oxazinan Hybrid :

  • The 3-((2,5-dimethylphenyl)sulfonyl) group introduces hydrophobicity and steric hindrance, similar to sulfonamide drugs like Celecoxib. This contrasts with ’s simpler acylated benzimidazolones, which lack sulfonyl groups .

Oxalamide Linker :

  • The oxalamide bridge is rare in literature but resembles urea/amide linkers in protease inhibitors (e.g., HIV-1 protease drugs). Its rigidity may limit conformational flexibility compared to ’s peptide-like azetidine-carboxamide chain .

Research Findings and Limitations

Pharmacological Potential:

  • Sulfonamide Interactions : The 2,5-dimethylphenyl-sulfonyl group may enhance binding to hydrophobic enzyme pockets, as seen in sulfonamide-based inhibitors (e.g., COX-2 inhibitors) .
  • Imidazole Bioactivity: Imidazole derivatives (e.g., ’s nitroimidazoles) are known for antiparasitic and anticancer effects, suggesting the target compound could share similar mechanisms .

Data Gaps:

  • No direct biological data (e.g., IC50, solubility) are available for the target compound in the provided evidence.
  • Comparisons rely on structural extrapolation rather than experimental head-to-head studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.